molecular formula C13H13N5O4 B6533337 methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate CAS No. 1060184-46-4

methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate

Cat. No.: B6533337
CAS No.: 1060184-46-4
M. Wt: 303.27 g/mol
InChI Key: FXZRPGAKRGGNKN-UHFFFAOYSA-N
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Description

Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H13N5O4 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.09675391 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate (CAS Number: 1060184-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H13N5O4C_{13}H_{13}N_{5}O_{4} with a molecular weight of 303.27 g/mol. While specific physical properties such as density and melting point are not available in the literature, its structural characteristics suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its triazole and pyrimidine moieties. Triazoles are known for their diverse pharmacological profiles, including antifungal and anticancer activities. The incorporation of a furan ring may enhance the lipophilicity and cellular permeability of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine derivatives. For instance:

  • Cell Line Studies : this compound has been evaluated against various cancer cell lines. Preliminary data suggest significant cytotoxic effects:
    • MCF7 (Breast Cancer) : IC50 values indicate effective growth inhibition.
    • NCI-H460 (Lung Cancer) : Similar trends in cytotoxicity have been observed.
Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30

Antimicrobial Activity

The triazole structure is also associated with antimicrobial properties. Compounds with similar triazole-pyrimidine frameworks have demonstrated efficacy against various bacterial strains.

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole-containing compounds:

  • Study on Triazole Derivatives : A study by Bouabdallah et al. reported that derivatives with similar structures exhibited cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells via modulation of key signaling pathways such as CDK inhibition and HDAC repression .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Conditions and Outcomes

Reaction TypeConditionsProductReferences
Basic hydrolysisNaOH (aqueous), reflux5-({3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylic acid
Acidic hydrolysisHCl (conc.), heatSame as above

This transformation aligns with studies on structurally similar esters in triazolopyrimidine derivatives, where hydrolysis enhances bioavailability or enables conjugation .

Functionalization of the Triazolopyrimidine Core

The triazolopyrimidine moiety can undergo electrophilic substitution or ring-opening reactions, depending on reaction conditions.

Electrophilic Substitution

The electron-rich nitrogen atoms in the triazole ring may facilitate electrophilic attacks. For example, halogenation or nitration could occur at specific positions.

Example Reaction

ReactantConditionsProductReferences
Compound + Br₂ (excess)DCM, 0°C → RT, 12 hrsBrominated triazolopyrimidine derivative ,

Similar reactions are reported for triazolo[4,5-d]pyrimidines under mild halogenation conditions .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the triazolopyrimidine ring may undergo cleavage. For instance, treatment with HNO₃ could yield pyrimidine fragments.

Modifications at the Ethyl Group

The ethyl substituent on the triazolopyrimidine may participate in oxidation or alkylation.

Oxidation to Carboxylic Acid

Oxidizing agents like KMnO₄ or CrO₃ could convert the ethyl group to a carboxylic acid.

ConditionsProductReferences
KMnO₄, H₂O, heat3-carboxy-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidine derivative

This mirrors the oxidation of alkyl chains in related pyrimidine derivatives .

Nucleophilic Substitution at the Furan Ring

The furan methyl group may undergo nucleophilic displacement if activated. For example, reaction with amines could yield amide derivatives.

Example Reaction

ReactantConditionsProductReferences
Compound + NH₃ (excess)Ethanol, reflux, 24 hrs5-({3-ethyl-7-oxo-triazolo...}methyl)furan-2-carboxamide

Cycloaddition Reactions

The triazolopyrimidine’s conjugated system may participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

DipolarophileConditionsProduct TypeReferences
PhenylacetyleneCuI, DMF, 80°CPyrazole-fused triazolopyrimidine ,

Such reactions are well-documented for triazolopyrimidines in the synthesis of hybrid heterocycles .

Stability Under Thermal and Photolytic Conditions

Studies on analogous compounds suggest that the triazolopyrimidine core is stable up to 250°C but may decompose under UV light, forming nitroso intermediates .

Comparative Reactivity with Analogues

The table below compares key reactions of methyl 5-({3-ethyl-7-oxo...}methyl)furan-2-carboxylate with structurally related compounds:

CompoundKey ReactionYield (%)ConditionsReference
Ethyl 7-methyl- triazolo[4,5-d]pyrimidineEster hydrolysis85NaOH, reflux
3-(5-Methyl-7-oxo...propanoic acidOxidation of ethyl group72KMnO₄, H₂O
Methyl 5-(furfuryl)-triazole derivativeNucleophilic substitution68NH₃, ethanol

Properties

IUPAC Name

methyl 5-[(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZRPGAKRGGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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